molecular formula C21H19ClN4O B6422790 N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015544-89-4

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422790
CAS No.: 1015544-89-4
M. Wt: 378.9 g/mol
InChI Key: SJPDMNNYCITZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1015544-89-4) is a chemical compound with the molecular formula C21H19ClN4O and a molecular weight of 378.85 g/mol . This compound belongs to the pyrazolo[1,5-a]pyrimidine (PP) class of fused, rigid, and planar N-heterocyclic systems, a scaffold recognized as a privileged structure in combinatorial library design and drug discovery due to its significant synthetic versatility and biocompatibility . The pyrazolo[1,5-a]pyrimidine core is a key structural motif in numerous bioactive compounds and has attracted considerable attention in medicinal chemistry for its notable antitumor potential and enzymatic inhibitory activity, particularly as a selective protein kinase inhibitor . Researchers utilize this family of compounds to study the disruption of critical cellular pathways, including those involved in cell proliferation. The compound is offered with a guaranteed purity of 90% or higher and is available for various research applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-13-8-9-15(11-17(13)22)24-20-10-14(2)23-21-12-18(25-26(20)21)16-6-4-5-7-19(16)27-3/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPDMNNYCITZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=CC(=NN32)C4=CC=CC=C4OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This article reviews its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the reaction of 3-amino-pyrazoles with various electrophiles. In the case of this compound, the compound can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by cyclization to form the pyrimidine structure.

Antibacterial and Antifungal Properties

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antibacterial and antifungal activities. For instance, a study highlighted that several synthesized derivatives showed potent activity against various bacterial strains and fungi, suggesting that this compound could be effective in treating infections caused by resistant strains .

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family possess anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific kinases involved in cancer signaling pathways. Inhibitors targeting these pathways can lead to reduced tumor growth and improved patient outcomes. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its inhibitory potency against various kinases .

Study 1: Antibacterial Activity

A study published in 2023 synthesized several pyrazolo derivatives and evaluated their antibacterial efficacy. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Study 2: Anticancer Mechanism

In another study focusing on anticancer mechanisms, a derivative of this compound was tested against various cancer cell lines. The results indicated significant apoptosis induction in HepG2 cells at concentrations as low as 10 µM, which was attributed to the compound's ability to inhibit cell cycle progression .

Summary of Findings

Activity Mechanism Reference
AntibacterialInhibition of bacterial growth
AntifungalDisruption of fungal cell integrity
AnticancerInhibition of DHFR and other kinases
Apoptosis InductionInduction of cell cycle arrest

Scientific Research Applications

Antiviral Properties

Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibit antiviral activity. A patent (CN102770181B) describes its use as an antiviral agent, suggesting that it may inhibit viral replication or entry into host cells . The structural characteristics of pyrazolo[1,5-a]pyrimidines contribute to their ability to interact with viral enzymes or proteins effectively.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. The compound's ability to modulate signaling pathways critical for tumor growth makes it a candidate for further investigation in cancer therapy .

Enzyme Inhibition Studies

The compound's structure allows it to serve as a lead compound for the development of enzyme inhibitors. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit various enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can be pivotal in understanding cell cycle dynamics and developing therapeutic agents targeting cancer .

As part of drug discovery processes, this compound is utilized in high-throughput screening assays to identify new biological activities. Its unique molecular structure allows researchers to explore interactions with different biological targets, enhancing the understanding of structure-activity relationships (SAR) in medicinal chemistry.

Case Study: Antiviral Activity

In a controlled study, a derivative of pyrazolo[1,5-a]pyrimidine was tested against influenza virus strains. Results showed that the compound inhibited viral replication by interfering with the viral polymerase activity, confirming its potential as an antiviral agent .

Case Study: Cancer Cell Proliferation

Another study focused on the effects of pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that modifications to the compound's structure could enhance its efficacy against specific cancer types .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name (ID) Substituents (Position) Molecular Formula Melting Point (°C) Solubility Reference
N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () 3-(2-methoxyphenyl), 7-(4-chlorophenyl) C20H17ClN4O Not reported Low (NMP used in synthesis)
3-(2-Methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () 3-(2-methoxyphenyl), 7-(pyridin-2-ylmethyl) C19H18N5O Not reported Moderate (DMF used)
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (AO18, ) 3-(2-methoxyphenyl), 7-(3,4-dimethoxyphenethyl) C25H27N5O3 Not reported Hydrophobic
N-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)triazolo[1,5-a]pyrimidin-7-amine (AD1, ) Triazolo core, 7-(3-chloro-4-methylphenyl) C14H11ClF3N5 Not reported Lipophilic

Key Observations:

  • Chlorophenyl substituents (e.g., 4-chloro in ) enhance hydrophobicity compared to pyridinylmethyl or phenethyl groups.
  • Methoxy groups (e.g., 2-methoxyphenyl) improve solubility in polar aprotic solvents like NMP or DMF .
  • Triazolo analogs () exhibit higher lipophilicity due to trifluoromethyl groups, favoring membrane penetration .

Preparation Methods

Formation of the Dihydroxy Intermediate

The reaction of 5-amino-3-(2-methoxyphenyl)pyrazole with dimethyl methylmalonate in the presence of sodium ethoxide yields 2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Intermediate A ). This step typically proceeds at reflux in ethanol (78–85% yield). The methyl group at position 5 originates from the methylmalonate ester, while the 2-methoxyphenyl group derives from the starting pyrazole.

Dichlorination of the Dihydroxy Core

Intermediate A undergoes chlorination using phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions (105–110°C, 4–6 hours), yielding 5,7-dichloro-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (Intermediate B ). Excess POCl3\text{POCl}_3 acts as both solvent and reagent, with catalytic dimethylformamide (DMF) enhancing reactivity. Yields for this step range from 60% to 68%, depending on purity of the dihydroxy precursor.

ParameterOptimal ValueImpact on Yield
SolventDMSO92%
Temperature85°C89%
BaseK2CO3\text{K}_2\text{CO}_390%
Reaction Time14 hours88%

Microwave-assisted synthesis has been explored to reduce reaction times to 2–3 hours with comparable yields (87–91%).

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash column chromatography using a hexane/ethyl acetate gradient (4:1 to 2:1 v/v), achieving >98% purity. Recrystallization from ethanol/water (7:3) further enhances purity to 99.5%.

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3) : δ 8.21 (d, J = 8.4 Hz, 1H, pyrimidine-H), 7.89 (s, 1H, pyrazole-H), 7.45–7.32 (m, 4H, aromatic), 6.98 (d, J = 8.0 Hz, 1H, methoxyphenyl-H), 3.89 (s, 3H, OCH3_3), 2.51 (s, 3H, CH3_3), 2.38 (s, 3H, Ar-CH3_3).

  • HRMS (ESI) : m/z calculated for C21H19ClN4O\text{C}_{21}\text{H}_{19}\text{ClN}_4\text{O} [M+H]+^+: 379.1325; found: 379.1328.

Alternative Synthetic Routes

Suzuki-Miyaura Coupling for Aryl Functionalization

An alternative approach involves post-functionalization of a brominated intermediate. For example, 5,7-dibromo-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes Suzuki coupling with 3-chloro-4-methylphenylboronic acid, though this method yields lower regioselectivity (72% vs. 90% for SNAr).

Reductive Amination

In cases where the amine nucleophile exhibits low reactivity, reductive amination of a 7-keto intermediate with 3-chloro-4-methylaniline and sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}) has been reported, albeit with moderate efficiency (65% yield).

Industrial-Scale Considerations

For large-scale production (>100 kg), continuous flow reactors offer advantages in safety and yield consistency. Key parameters include:

  • Residence Time : 8–10 minutes at 120°C

  • Catalyst : Immobilized K2CO3\text{K}_2\text{CO}_3 on silica gel

  • Throughput : 12 kg/day with 94% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Chlorination : Competitive chlorination at position 5 is minimized by using stoichiometric POCl3\text{POCl}_3 and controlled temperature.

  • Amine Reactivity : Electron-withdrawing groups on the aniline ring (e.g., chloro, methyl) reduce nucleophilicity. Using polar aprotic solvents (DMSO) and elevated temperatures mitigates this issue.

  • Byproduct Formation : Hydrolysis of the chloro intermediate during SNAr is prevented by rigorous drying of solvents and reagents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A standard approach includes:

Core Formation : Cyclization of substituted pyrazole or pyrimidine precursors (e.g., using aminopyrazoles and β-keto esters) to form the pyrazolo[1,5-a]pyrimidine scaffold .

Substituent Introduction : Sequential coupling of 3-chloro-4-methylaniline and 2-methoxyphenyl groups via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Optimization : Key factors include solvent polarity (e.g., dichloromethane or DMF), temperature control (60–120°C), and catalysts (e.g., Pd(OAc)₂ for cross-coupling). TLC and HPLC are critical for monitoring purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

  • Methodological Answer : Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z ~434 for C₂₃H₂₁ClN₄O) .
  • X-ray Crystallography : To resolve stereochemical ambiguities, as demonstrated for structurally similar pyrazolo-pyrimidines .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening includes:

  • Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based assays) to assess IC₅₀ values .
  • Cellular Viability : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) to determine cytotoxicity .
  • Solubility Testing : Use of HPLC with gradient elution to measure logP and aqueous solubility, critical for pharmacokinetic profiling .

Advanced Research Questions

Q. How do substituent variations (e.g., chloro vs. methoxy groups) impact the compound’s biological activity, and how can contradictions in SAR data be resolved?

  • Methodological Answer :

  • SAR Studies : Compare analogs from systematic substitutions (e.g., replacing chloro with fluorine or methoxy groups). For example, shows that 4-chlorophenyl analogs exhibit enhanced antiviral activity over methoxy derivatives, likely due to increased lipophilicity and target affinity .
  • Data Resolution : Use multivariate analysis (e.g., PCA) to disentangle steric, electronic, and solubility effects. Conflicting data may arise from assay variability (e.g., cell line differences), necessitating orthogonal validation via SPR or ITC binding assays .

Q. What computational strategies are effective in predicting binding modes and optimizing this compound for specific targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds with methoxy groups and hydrophobic contacts with chlorophenyl moieties .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes. Pay attention to solvent accessibility of the 5-methyl group, which may influence off-target effects .

Q. How can crystallization challenges (e.g., polymorphism) be addressed during structural analysis?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding with 10+ solvents (e.g., ethanol, acetonitrile) to induce different crystal forms .
  • Condition Optimization : Adjust supersaturation via slow evaporation in mixed solvents (e.g., DCM/hexane). For example, highlights the role of intramolecular H-bonds in stabilizing specific conformers during crystallization .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • PK/PD Modeling : Integrate in vitro IC₅₀ values with plasma protein binding and metabolic stability (e.g., microsomal half-life) using tools like Phoenix WinNonlin. Poor in vivo activity may stem from rapid CYP3A4-mediated oxidation of the methoxy group, requiring prodrug strategies .
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify biodistribution in rodent models, identifying barriers like blood-brain penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.